molecular formula C8H4Cl2N2 B3030557 2,5-Dichloro-1,8-naphthyridine CAS No. 91870-15-4

2,5-Dichloro-1,8-naphthyridine

Cat. No.: B3030557
CAS No.: 91870-15-4
M. Wt: 199.03 g/mol
InChI Key: UXTNCJSJGKRLSV-UHFFFAOYSA-N
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Description

2,5-Dichloro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 5th positions of the 1,8-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-1,8-naphthyridine typically involves the chlorination of 1,8-naphthyridine. One common method is the reaction of 1,8-naphthyridine with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dichloro-1,8-naphthyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 2,7-Dichloro-1,8-naphthyridine
  • 2,4-Dichloro-1,8-naphthyridine
  • 1,5-Dichloro-1,8-naphthyridine

Comparison: 2,5-Dichloro-1,8-naphthyridine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to other dichloro-naphthyridines, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2,5-dichloro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTNCJSJGKRLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=CC(=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575200
Record name 2,5-Dichloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91870-15-4
Record name 2,5-Dichloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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